molecular formula C16H20N2O6S B2965550 2-(4-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide CAS No. 2319892-83-4

2-(4-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2965550
CAS RN: 2319892-83-4
M. Wt: 368.4
InChI Key: LPBSATVLRJDNER-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as DASA-58 and has been studied for its ability to modulate the activity of specific enzymes in the human body. In

Scientific Research Applications

Synthesis and Characterization of Complexes Sulfonamide-derived compounds, including structures related to the compound , have been synthesized and characterized along with their transition metal complexes. These complexes, featuring cobalt(II), copper(II), nickel(II), and zinc(II), have been studied for their structure and bonding nature through various analytical methods. The biological activity assessments of these compounds revealed moderate to significant antibacterial activity and good antifungal activity against several strains, highlighting their potential in therapeutic applications (Chohan & Shad, 2011).

Sulfamoylation Techniques Research on sulfamoylation of hydroxyl groups has shown that certain solvents can significantly accelerate the reaction, yielding the highest product without a base. This methodological advancement in the sulfamoylation process emphasizes the compound's relevance in synthetic chemistry, offering efficient pathways for the creation of sulfamates and related structures (Okada, Iwashita, & Koizumi, 2000).

Derivatives and Their Reactions Studies on phenoxyacetamide derivatives have explored their reactions with chlorosulfonic acid, leading to the formation of sulfonyl chlorides, sulfonamides, and other related compounds. These reactions provide insights into the chemical behavior of phenoxyacetamide derivatives, offering a foundation for further exploration of their potential applications in medicinal chemistry and materials science (Cremlyn & Pannell, 1978).

Structural Aspects of Amide Derivatives The structural characteristics of amide-containing isoquinoline derivatives have been investigated, revealing their behavior in forming gels and crystalline solids upon treatment with different acids. This research provides valuable insights into the structural dynamics and potential applications of amide derivatives in materials science and drug delivery systems (Karmakar, Sarma, & Baruah, 2007).

Chemoselective Acetylation for Antimalarial Drug Synthesis In the pursuit of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been explored using immobilized lipase. This process highlights the compound's relevance in the synthesis of intermediates for antimalarial drugs, underscoring the importance of selective acetylation techniques in pharmaceutical synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[4-[[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c1-10-7-14(11(2)24-10)15(19)8-18-25(21,22)13-5-3-12(4-6-13)23-9-16(17)20/h3-7,15,18-19H,8-9H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSATVLRJDNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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